![molecular formula C17H18INO2 B3060491 N-(3-Iodophenyl)-2-(4-isopropylphenoxy)acetamide CAS No. 432509-06-3](/img/structure/B3060491.png)
N-(3-Iodophenyl)-2-(4-isopropylphenoxy)acetamide
Overview
Description
N-(3-Iodophenyl)-2-(4-isopropylphenoxy)acetamide, commonly known as IPA-3, is a small molecule inhibitor that selectively targets the Rho GTPase family member RhoGDIα. It was first synthesized in 2005 and has since been used in scientific research to investigate the role of RhoGDIα in various cellular processes.
Scientific Research Applications
Anticancer Applications
- A study synthesized "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide" and explored its structure and anticancer activity through molecular docking analysis targeting the VEGFr receptor. This compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds, which are crucial for its biological activity (Sharma et al., 2018).
Structural and Molecular Analysis
- Research on "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" and its structural properties through X-ray diffraction highlighted the role of hydrogen bonds and halogen interactions in forming complex molecular sheets, which are essential for understanding the chemical's behavior and potential applications (Narayana et al., 2016).
Nonlinear Optical Properties
- A theoretical investigation into the nonlinear optical properties of "2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide" and related compounds revealed their potential as candidates for photonic devices, such as optical switches and modulators. This study used a new approach considering the supermolecule in combination with an interactive electrostatic system, providing insights into the material's optical behavior (Castro et al., 2017).
properties
IUPAC Name |
N-(3-iodophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-12(2)13-6-8-16(9-7-13)21-11-17(20)19-15-5-3-4-14(18)10-15/h3-10,12H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPXZKGUXUJAEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361702 | |
Record name | STK076847 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
432509-06-3 | |
Record name | STK076847 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.